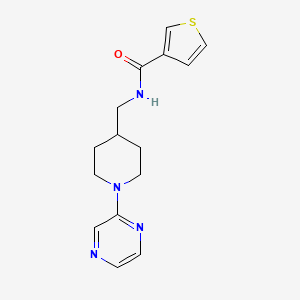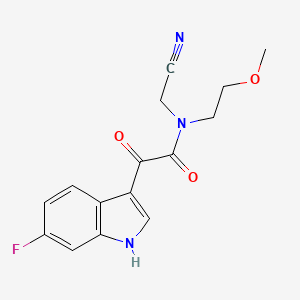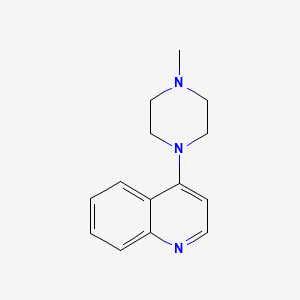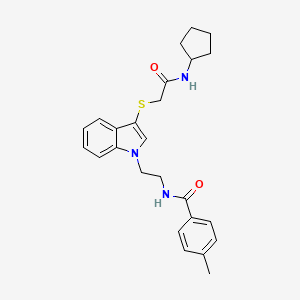
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide” is a complex organic molecule. It contains a cyclopentylamino group, an indole group, and a benzamide group . The molecule is likely to be involved in advanced organic synthesis, given its complex structure.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclopentylamino group would introduce a cyclic structure, the indole group would add an aromatic ring system, and the benzamide group would add an amide functionality . These groups could potentially interact with each other through various non-covalent interactions, affecting the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amine group in the cyclopentylamino moiety could participate in acid-base reactions. The indole group, being aromatic, could undergo electrophilic aromatic substitution reactions. The carbonyl group in the benzamide moiety could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could increase its solubility in polar solvents. The aromatic indole group could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
1. Use in Antiallergic Agent Synthesis
One of the scientific research applications of compounds similar to N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is in the synthesis of antiallergic agents. For instance, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized as novel antiallergic compounds, indicating the potential for similar indole derivatives in allergy treatment (Menciu et al., 1999).
2. Anticancer Research
Compounds with a structure related to the queried chemical have been studied for their effects on cancer cell migration and growth. For example, 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione and its derivatives have shown cytotoxicity against various cancer cell lines, indicating a potential application in anticancer research (Šermukšnytė et al., 2022).
3. Synthesis of Antimicrobial Agents
The structural similarity of the queried compound to other indole derivatives suggests potential applications in developing antimicrobial agents. For instance, N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide has been studied for its potential as an antitubercular agent, indicating the broader applicability of such compounds in antimicrobial research (Purushotham & Poojary, 2018).
4. Analgesic and Anti-inflammatory Applications
Similar compounds have also been researched for their analgesic and anti-inflammatory properties. The synthesis and evaluation of Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6- dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates, for example, have shown significant activity in this area, suggesting possible applications for related compounds (Anekal & Biradar, 2017).
Mecanismo De Acción
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive molecules . Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The specific mode of action would depend on the target. For example, some indole derivatives act as inhibitors for certain enzymes, blocking their activity and leading to downstream effects .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, they might interfere with the synthesis of certain molecules, or alter signal transduction pathways .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain molecules, affecting cellular function .
Propiedades
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-18-10-12-19(13-11-18)25(30)26-14-15-28-16-23(21-8-4-5-9-22(21)28)31-17-24(29)27-20-6-2-3-7-20/h4-5,8-13,16,20H,2-3,6-7,14-15,17H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLYLRGQZFLZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

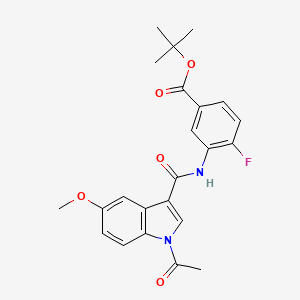

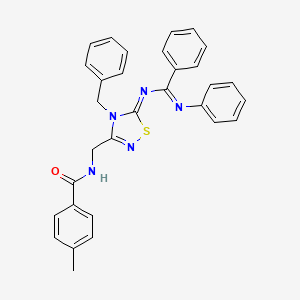

![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)


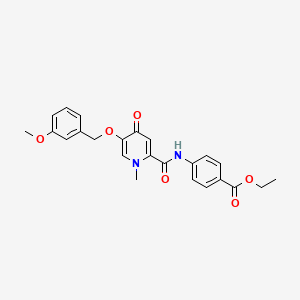

![2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2465893.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2465894.png)
